Methyl 3-hydroxy-4-iodobenzoate
Overview
Description
Methyl 3-hydroxy-4-iodobenzoate is a compound that can be associated with various chemical studies, particularly in the context of iodobenzene derivatives and their synthesis. Although the provided papers do not directly discuss methyl 3-hydroxy-4-iodobenzoate, they offer insights into related compounds and their properties, which can be extrapolated to understand the characteristics and reactions of methyl 3-hydroxy-4-iodobenzoate.
Synthesis Analysis
The synthesis of iodobenzene derivatives is highlighted in a study where the reaction of (1E,3E)-1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes with iodine forms iodine-substituted benzenes. UV irradiation accelerates this reaction, indicating a potential pathway for synthesizing related compounds such as methyl 3-hydroxy-4-iodobenzoate . This suggests that similar methods could be employed for the synthesis of methyl 3-hydroxy-4-iodobenzoate, with the possibility of using UV irradiation to enhance the reaction rate.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For instance, the crystal and molecular structures of the methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid were determined using X-ray crystal analysis, revealing strong intramolecular hydrogen bonds that fix the carbonyl groups' orientation . Similarly, the structure of methyl 4-hydroxybenzoate was analyzed, showing a 3D framework formed via extensive intermolecular hydrogen bonding . These studies suggest that methyl 3-hydroxy-4-iodobenzoate may also exhibit significant intramolecular and intermolecular interactions, which could be analyzed using similar techniques.
Chemical Reactions Analysis
The electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of a nucleophile has been studied, leading to the formation of a benzofuran derivative . This indicates that compounds with hydroxy and carboxylic groups on the benzene ring can undergo electrochemical reactions to form new structures. Methyl 3-hydroxy-4-iodobenzoate, with its hydroxy group and iodine substituent, may also participate in similar electrochemical reactions, potentially leading to novel derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 4-hydroxybenzoate, a structurally similar compound to methyl 3-hydroxy-4-iodobenzoate, have been analyzed using computational calculations and experimental techniques. The study found a correlation between the experimental FT-IR spectrum and the computed vibrational spectra, and the energies of the frontier orbitals were used to calculate chemical quantum parameters . This approach could be applied to methyl 3-hydroxy-4-iodobenzoate to determine its physical and chemical properties, such as reactivity and stability.
Scientific Research Applications
Synthesis and Chemical Reactions
- Methyl 3-hydroxy-4-iodobenzoate is involved in the difluoromethylation process, a key step in the production of certain pharmaceutical compounds (Sperry & Sutherland, 2011).
- This compound is also used in the synthesis of polysubstituted aromatic carboxylic acids found in calichemicin antibiotics, demonstrating its utility in the creation of complex molecular structures (Laak & Scharf, 1989).
- It has been used in base-catalyzed heterocyclization processes to create various N-hydroxy lactams, highlighting its versatility in organic synthesis (Vasilevskii et al., 2014).
Analytical and Physical Chemistry
- The study of methyl 3-hydroxy-4-iodobenzoate in single crystal form, like methyl 4-hydroxybenzoate, provides insights into the crystal packing and intermolecular interactions, which are important for understanding its physical properties and potential applications in various fields (Sharfalddin et al., 2020).
Novel Applications and Studies
- The compound has been identified in natural products like the New Zealand liverwort Trichocolea hatcheri, suggesting its role in the natural synthesis of complex organic molecules (Baek et al., 1998).
- It is also involved in the preparation of hypervalent iodine reagents, which are significant in various oxidation processes in organic chemistry (Yusubov et al., 2008).
Safety And Hazards
properties
IUPAC Name |
methyl 3-hydroxy-4-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCQVWRESZDFGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439009 | |
Record name | methyl 3-hydroxy-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-4-iodobenzoate | |
CAS RN |
157942-12-6 | |
Record name | methyl 3-hydroxy-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-hydroxy-4-iodobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Hydroxy-4-iodobenzoic acid methyl ester | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37K792YP65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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